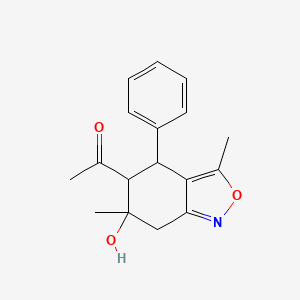

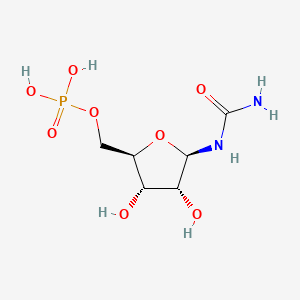

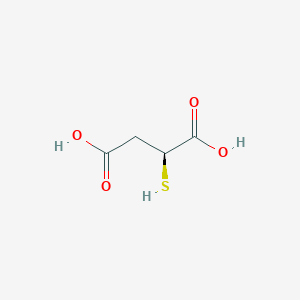

![molecular formula C12H20O9 B1227876 (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 490-51-7](/img/structure/B1227876.png)

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This molecule, due to its structural complexity, is likely of interest in synthetic organic chemistry and potentially in the development of pharmaceuticals or biologically active compounds. Its synthesis involves intricate chemical strategies to ensure the correct stereochemistry at each carbon center.

Synthesis Analysis

The synthesis of structurally related compounds involves multi-step chemical processes. For example, a convenient approach for the preparation of a related compound, "(2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol", was developed, synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene. This process highlights the intricacies involved in synthesizing complex molecules with multiple chiral centers, avoiding undesired isomers through careful selection of reaction conditions and starting materials (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of complex molecules like this often requires detailed analysis using spectroscopic and crystallographic techniques. Although specific details on this molecule are not available, related compounds have been characterized using X-ray crystallography, NMR, and IR spectroscopy, providing insights into their three-dimensional conformations and functional group orientations.

Chemical Reactions and Properties

Chemical reactions involving such complex molecules typically focus on functional group transformations while preserving the molecule's overall framework. Multicomponent reactions have been highlighted as a promising tool for creating diverse molecular structures efficiently, demonstrating the synthetic versatility of pyran-based molecules (Ryzhkova et al., 2023).

科学的研究の応用

Synthesis and Chemical Applications

A novel approach for the synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol was developed, indicating its importance in the field of organic synthesis and the potential for creating derivatives with specific properties (Liu et al., 2008).

The compound was utilized as a substrate for the synthesis of a magnetically recoverable nanocatalyst, illustrating its role in the development of environmentally friendly procedures for organic synthesis (Aghazadeh & Nikpassand, 2019).

It was also involved in the one-pot microwave-assisted synthesis of a water-soluble Glucose amine Schiff base derivative, showcasing its utility in the synthesis of complex molecules with potential applications in various fields, including material sciences (Hijji et al., 2021).

The compound served as a substrate for the synthesis of novel 3-pyrazolyl-4H-1,2,4-triazoles, highlighting its versatility in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical and agrochemical industries (Nikpassand & Jafari Farshami, 2020).

Biochemical and Medicinal Research

- (2S,3R,4R,5S,6R)-2-Aryl-5,5-difluoro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diols and related compounds were identified as dual inhibitors of sodium glucose co-transporter proteins, demonstrating the compound's relevance in the development of new treatments for diseases like diabetes (Xu et al., 2020).

Material Science and Nanotechnology

- The compound's derivatives were used in the synthesis of magnetically recoverable nanocatalysts, indicating its importance in creating materials that can be easily separated and reused, thus promoting sustainable chemical processes (Aghazadeh & Nikpassand, 2019); (Nikpassand & Jafari Farshami, 2020).

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRLRRQDUXQEE-SVXPYECESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

490-51-7 |

Source

|

| Record name | Cellobial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

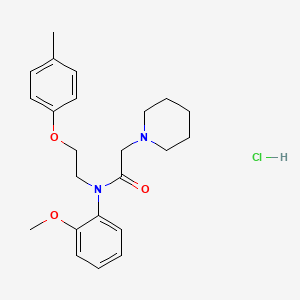

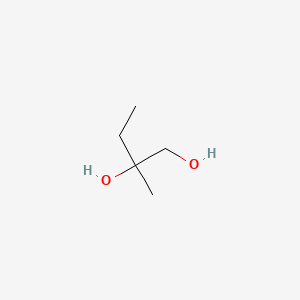

![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)

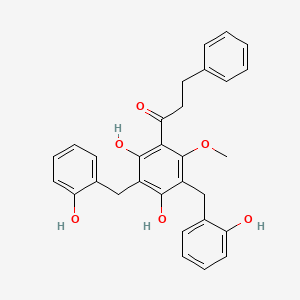

![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)

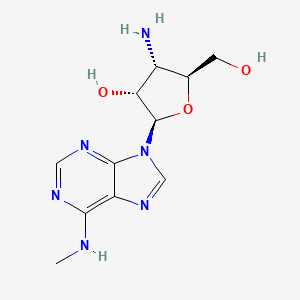

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)